Cas no 49788-04-7 (Decahydroquinolin-4-ol)

Decahydroquinolin-4-ol is a saturated heterocyclic compound featuring a hydroxyl group at the 4-position of the decahydroquinoline scaffold. This structure imparts unique chemical properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its fully hydrogenated quinoline core enhances stability and reduces reactivity compared to aromatic analogs, while the hydroxyl group provides a functional handle for further derivatization. The compound is particularly useful in the development of bioactive molecules, including potential CNS-active agents, due to its ability to modulate lipophilicity and hydrogen-bonding interactions. Its rigid, bicyclic framework also supports stereoselective synthesis, enabling precise control over molecular conformation in target applications.
Decahydroquinolin-4-ol structure
Decahydroquinolin-4-ol structure
Product name:Decahydroquinolin-4-ol
CAS No:49788-04-7
MF:C9H17NO
Molecular Weight:155.237
MDL:MFCD02233166
CID:3313532
PubChem ID:574559

Decahydroquinolin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-QUINOLINOL, DECAHYDRO-
    • Decahydro-quinolin-4-ol
    • 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol
    • Decahydro-4-quinolinol #
    • D57031
    • AKOS000601619
    • HMS1673O21
    • Quinolin-4-ol, decahydro-
    • MLQARXBFLAEGNM-UHFFFAOYSA-N
    • Oprea1_671917
    • AKOS022715874
    • DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers
    • SDCCGMLS-0064575.P001
    • SCHEMBL1044709
    • Z2738358103
    • EN300-343847
    • CBDivE_013898
    • AT33540
    • decahydro-4-quinolol
    • 49788-04-7
    • 845-244-6
    • CS-0246801
    • decahydroquinolin-4-ol
    • STL433400
    • 4-Quinolinol, decahydro-
    • Decahydroquinolin-4-ol
    • MDL: MFCD02233166
    • インチ: InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
    • InChIKey: MLQARXBFLAEGNM-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 155.131014166Da
  • 同位素质量: 155.131014166Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 32.3Ų

Decahydroquinolin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D209953-250mg
Decahydroquinolin-4-ol
49788-04-7
250mg
$ 365.00 2022-06-05
Enamine
EN300-343847-2.5g
decahydroquinolin-4-ol
49788-04-7 95%
2.5g
$1008.0 2023-09-03
TRC
D209953-25mg
Decahydroquinolin-4-ol
49788-04-7
25mg
$ 70.00 2022-06-05
TRC
D209953-50mg
Decahydroquinolin-4-ol
49788-04-7
50mg
$ 95.00 2022-06-05
Enamine
EN300-343847-10g
decahydroquinolin-4-ol
49788-04-7 95%
10g
$2209.0 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317471-50mg
Decahydroquinolin-4-ol
49788-04-7 95%
50mg
¥2090.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317471-100mg
Decahydroquinolin-4-ol
49788-04-7 95%
100mg
¥3888.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317471-5g
Decahydroquinolin-4-ol
49788-04-7 95%
5g
¥32140.00 2024-05-11
1PlusChem
1P01BS35-100mg
DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers
49788-04-7 95%
100mg
$195.00 2025-03-19
A2B Chem LLC
AW28433-5g
DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers
49788-04-7 95%
5g
$1602.00 2024-04-19

Decahydroquinolin-4-ol 関連文献

Decahydroquinolin-4-olに関する追加情報

Decahydroquinolin-4-ol (CAS No. 49788-04-7): A Comprehensive Overview in Modern Chemical Biology

Decahydroquinolin-4-ol, chemically designated as Decahydroquinolin-4-ol, is a compound of significant interest in the field of chemical biology and pharmaceutical research. With the CAS number 49788-04-7, this molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular medicine. The compound belongs to the decahydroquinoline class, a heterocyclic structure that has been extensively studied for its pharmacological significance.

The decahydroquinoline scaffold is known for its versatility in medicinal chemistry, offering a framework that can be modified to produce a wide range of bioactive molecules. The presence of an ol group at the 4-position adds an additional layer of reactivity, making Decahydroquinolin-4-ol a valuable intermediate in synthetic chemistry. This feature has been exploited in various synthetic pathways to develop more complex derivatives with enhanced biological activity.

In recent years, there has been a surge in research focused on decahydroquinoline derivatives due to their potential therapeutic applications. Studies have shown that these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 4-hydroxy substituent in Decahydroquinolin-4-ol plays a crucial role in modulating these activities by influencing the molecule's interactions with biological targets.

One of the most compelling aspects of Decahydroquinolin-4-ol is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds with improved pharmacokinetic profiles and target specificity. For instance, modifications at the 4-hydroxy position have led to the discovery of derivatives with enhanced binding affinity to certain enzymes and receptors, making them promising candidates for drug development.

The synthesis of Decahydroquinolin-4-ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the construction of the decahydroquinoline core, followed by functionalization at the 4-position to introduce the ol group. Advanced techniques such as catalytic hydrogenation and regioselective functionalization are often employed to achieve high yields and purity.

Recent advancements in computational chemistry have further accelerated the discovery and optimization of decahydroquinoline derivatives. Molecular modeling studies have provided insights into the binding modes of these compounds with biological targets, aiding in the design of more effective drug candidates. The integration of experimental data with computational predictions has been instrumental in refining synthetic strategies and improving overall efficiency.

The pharmacological profile of Decahydroquinolin-4-ol has been extensively evaluated through both in vitro and in vivo studies. These investigations have revealed that the compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Additionally, its antioxidant properties have been attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

In the realm of oncology, Decahydroquinolin-4-ol derivatives have shown promise as potential chemotherapeutic agents. Preclinical studies have demonstrated their ability to inhibit tumor growth by targeting critical pathways involved in cell proliferation and survival. The 4-hydroxy group appears to be a key determinant of these effects, as it influences interactions with specific enzymes and proteins that regulate cancer cell behavior.

The development of novel drug delivery systems has also been explored in conjunction with Decahydroquinolin-4-ol derivatives. Lipid-based nanoparticles and polymer micelles have been investigated as vehicles for delivering these compounds to target sites with high efficiency. Such advancements aim to enhance bioavailability and reduce side effects, thereby improving therapeutic outcomes.

Future research directions for Decahydroquinolin-4-ol focus on expanding its structural diversity through innovative synthetic methodologies. The goal is to identify new derivatives with enhanced biological activity and improved pharmacokinetic properties. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential in realizing this vision.

The growing interest in natural product-inspired scaffolds has also influenced the design of new Decahydroquinoline derivatives. By incorporating elements from biologically active natural products into synthetic frameworks, researchers aim to create molecules that mimic nature's own solutions to complex biological problems. This approach holds great promise for discovering next-generation therapeutics.

In conclusion, Decahydroquinolin-4-ol (CAS No. 49788-04-7) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of drug discovery efforts for years to come.

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